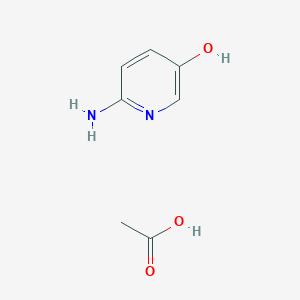
6-Aminopyridin-3-ol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Aminopyridin-3-ol acetate is an organic compound with the molecular formula C7H10N2O3. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 3rd position, with an acetate group attached. This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents like ethanol and dimethyl sulfoxide .
作用机制
Target of Action
The primary targets of 6-Aminopyridin-3-ol acetate are T helper 1 (Th1) and T helper 17 (Th17) cells . These cells play a crucial role in the immune response by secreting specific cytokines, such as interferon-γ (IFN-γ) and IL-17, which are indispensable for the clearance of intracellular and extracellular pathogens .
Mode of Action
This compound interacts with its targets by inhibiting the differentiation of Th1 and Th17 cells . The compound’s mode of action is concentration-dependent .
Biochemical Pathways
The compound affects the biochemical pathways related to the differentiation of Th1 and Th17 cells . By inhibiting the differentiation of these cells, this compound can reduce the generation of proinflammatory Th1 and Th17 cells .
Result of Action
The molecular and cellular effects of this compound’s action include the significant inhibition of Th1 and Th17 cell differentiation . This leads to a reduction in the generation of these proinflammatory cells . In vivo studies have shown that the compound can delay the onset of disease and suppress the progression of experimental autoimmune encephalomyelitis (EAE) by inhibiting the differentiation of Th1 and Th17 cells .
Action Environment
It’s important to note that the compound’s effectiveness can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the cells it targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridin-3-ol acetate generally involves the acylation of 6-aminopyridin-3-ol. One common method includes reacting 6-aminopyridin-3-ol with acetic anhydride under controlled conditions to form the acetate ester. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods using whole cells of Burkholderia sp. have been explored for the regioselective oxyfunctionalization of pyridine derivatives, which can be adapted for the synthesis of this compound .
化学反应分析
Types of Reactions: 6-Aminopyridin-3-ol acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while reduction of the amino group can produce secondary or tertiary amines.
科学研究应用
6-Aminopyridin-3-ol acetate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new catalysts and polymers.
Biology: The compound is used in biochemical research to study enzyme reactions and protein interactions.
Medicine: It has shown potential in the treatment of inflammatory bowel diseases and as an anticancer agent.
相似化合物的比较
6-Amino-2,4,5-trimethylpyridin-3-ol: This compound shares a similar pyridine scaffold but with additional methyl groups, enhancing its biological activity.
2-Aminopyrimidine derivatives: These compounds also contain an amino group attached to a heterocyclic ring and exhibit significant pharmacological activities.
Uniqueness: 6-Aminopyridin-3-ol acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
属性
IUPAC Name |
acetic acid;6-aminopyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.C2H4O2/c6-5-2-1-4(8)3-7-5;1-2(3)4/h1-3,8H,(H2,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCJFZNUESSNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=NC=C1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


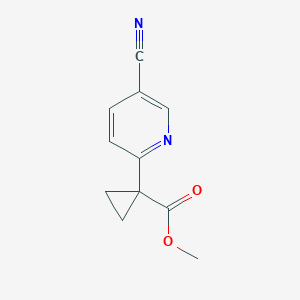
![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
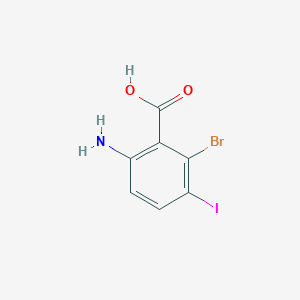
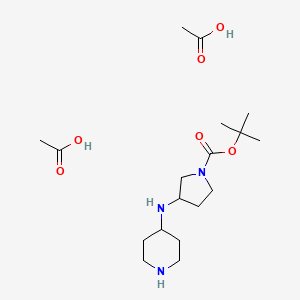
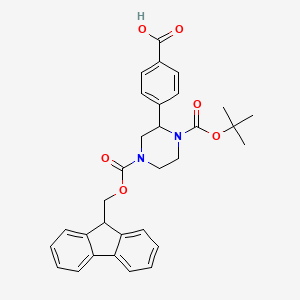
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B6298659.png)
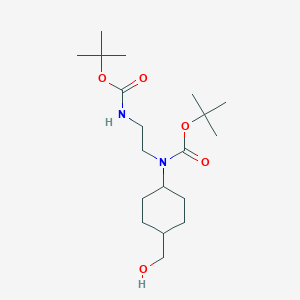
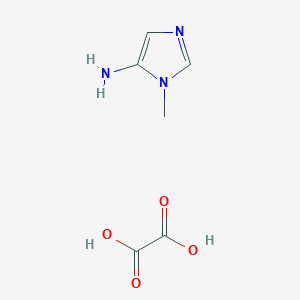
![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![2-Oxa-6-aza-spiro[3.3]heptane tosylate](/img/structure/B6298691.png)
